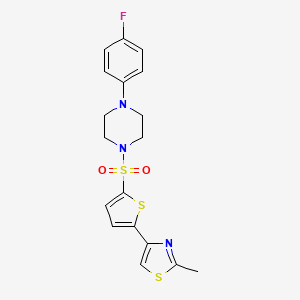

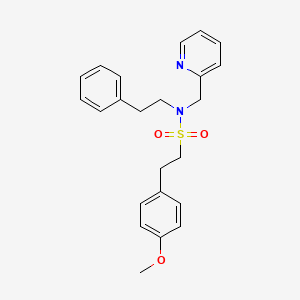

![molecular formula C10H8ClIN2O2 B2498272 Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 900014-86-0](/img/structure/B2498272.png)

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate, often involves multi-step reactions starting from 2-aminopyridines. These procedures may include reactions with ethyl 2-chloroacetoacetate followed by specific substitutions to introduce the chloro and iodo groups at the respective positions on the imidazo[1,2-a]pyridine ring. The synthesis routes are tailored to incorporate the desired halogen atoms, which significantly influence the compound's reactivity and subsequent applications in further chemical transformations (Abignente et al., 1982; Geng et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through density functional theory (DFT) and confirmed by X-ray crystallography. These studies reveal the spatial arrangement of the atoms within the molecule, highlighting the planarity of the imidazo[1,2-a]pyridine ring and the positioning of the chloro and iodo substituents. The molecular electrostatic potential and frontier molecular orbitals have been investigated, providing insights into the compound's reactivity and interaction with other molecules (Geng et al., 2022).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging the reactive sites provided by the chloro and iodo groups. These halogens play a crucial role in nucleophilic substitution reactions, cross-coupling reactions, and further functionalization of the molecule. The compound's chemical properties are characterized by its reactivity towards different reagents, enabling the synthesis of a wide range of heterocyclic compounds with potential biological activity (Rao et al., 2017; Mohamed, 2021).

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Research indicates that derivatives of imidazo[1,2-a]pyridine are pivotal in synthesizing various novel heterocyclic compounds. The unique structure of Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives allows for the creation of complex molecular structures, serving as key intermediates in synthetic chemistry. For instance, compounds synthesized from these derivatives have been explored for their potential in creating new fused polyheterocyclic systems, highlighting their significance in the synthesis of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Study of Molecular Behavior in Spectroscopy

This compound derivatives have been subject to spectroscopic studies to understand their molecular behavior. Particularly, the proton signals of certain spiro compounds in the 1H-NMR spectra in deuteriochloroform (CDCl3) have shown to change with sample concentration, revealing the conformational change of the cyclopentenone moiety in the molecule. This indicates the compound’s utility in detailed NMR spectroscopic studies, contributing to the understanding of molecular dynamics and structure elucidation (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).

Building Blocks for Fused Triazines

This compound has been utilized as a synthon for the construction of fused triazines. These compounds exhibit a planar, angular tri-heterocycle structure and have been investigated for their potential biological activity, demonstrating the compound's role in the development of biologically active molecules (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Propriétés

IUPAC Name |

ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNMISOGQCBLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=CC2=N1)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

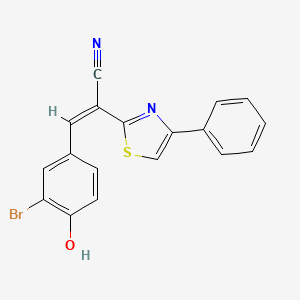

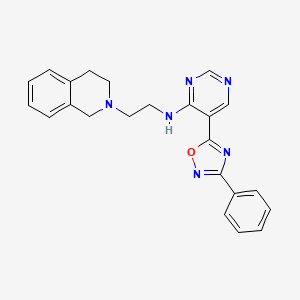

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

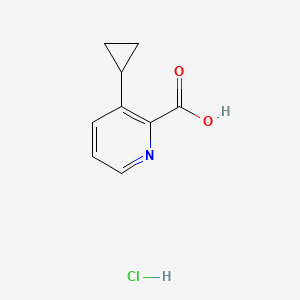

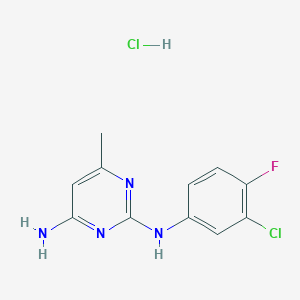

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)

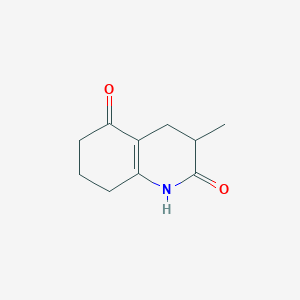

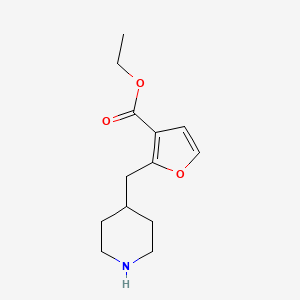

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)